Substance P, an 11-amino acid neuropeptide of the tachykinin family, serves as the primary ligand for neurokinin-1 (NK1) receptors concentrated in the brainstem's vomiting centers. Chemotherapy triggers substantial release of substance P in both peripheral (gastrointestinal) and central (CNS) pathways, activating NK1 receptors and initiating emetic reflexes. This signaling mediates both acute (0-24 hours post-chemotherapy) and delayed (24-120 hours) phases of CINV, with delayed phase CINV proving particularly resistant to conventional 5-HT3 receptor antagonists [1] [4].
NK1 receptor antagonists exert broad antiemetic effects by blocking substance P binding in the nucleus tractus solitarius (NTS), a brainstem region coordinating the vomiting reflex. Positron emission tomography (PET) studies confirm that >90% central NK1 receptor occupancy is required for clinical efficacy, correlating with inhibition of both acute and delayed emesis [4] [7]. This distinguishes NK1 antagonists from 5-HT3 receptor antagonists, which primarily act peripherally and show limited efficacy against delayed CINV [1].
Table 1: Key Characteristics of CINV Phases and Therapeutic Targets
CINV Phase | Timeframe | Primary Mediators | NK1 Antagonist Efficacy |
---|---|---|---|
Acute | 0-24 hours | Serotonin (5-HT3) | High (synergistic with 5-HT3 RAs) |
Delayed | 24-120 hours | Substance P (NK1) | High (superior to 5-HT3 RAs alone) |
Anticipatory | Pre-treatment | Anxiety conditioning | Limited |
The development of NK1 receptor antagonists began with the isolation of substance P in 1931 and culminated 70 years later with aprepitant (FDA-approved 2003), the first orally available NK1 antagonist. While aprepitant significantly improved CINV control in combination regimens, its low water solubility (0.2 µg/mL) and dependence on CYP3A4 metabolism presented clinical limitations. This spurred development of intravenous alternatives [1] [2].
Fosaprepitant dimeglumine emerged as a water-soluble prodrug of aprepitant, synthesized via regioselective phosphorylation of aprepitant’s morpholine nitrogen followed by salt formation with dimeglumine (1-deoxy-1-(methylamino)-D-glucitol). This modification increased solubility >60,000-fold (to 12 mg/mL in saline), enabling intravenous administration. FDA-approved in 2008, fosaprepitant provided bioequivalent aprepitant exposure while bypassing first-pass metabolism and gastrointestinal absorption issues [2] [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9